

# Topical Bufexamac: A Historical and Technical Review of its Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Bufexamac**, a non-steroidal anti-inflammatory drug (NSAID), was historically used as a topical agent for a variety of inflammatory skin conditions. Its primary mechanism of action was thought to be the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. Despite its initial use, **bufexamac** was withdrawn from many markets due to a high incidence of allergic contact dermatitis. This technical guide provides a comprehensive overview of the historical clinical applications of topical **bufexamac**, its pharmacological profile, and the reasons for its discontinuation. It includes a summary of quantitative data from key clinical trials, detailed experimental protocols based on available literature, and visualizations of its proposed signaling pathways.

### Introduction

Developed in the mid-20th century, **bufexamac** (2-(4-butoxyphenyl)-N-hydroxyacetamide) was a topically applied NSAID marketed under various trade names, including Parfenac and Droxaryl.[1] It was indicated for the treatment of subacute and chronic eczema, atopic dermatitis, sunburn, minor burns, and insect bites.[2][3] The rationale for its use was to provide localized anti-inflammatory effects with minimal systemic side effects.[1][4] However, concerns over its efficacy and, more significantly, its potential to cause severe allergic contact dermatitis led to its withdrawal from European and Australian markets.[3][5][6] This document aims to



provide a detailed technical resource on the historical clinical use of topical **bufexamac** for professionals in pharmaceutical research and development.

# Pharmacological Profile Mechanism of Action

**Bufexamac**'s primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][4] Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX, **bufexamac** reduces the local production of these pro-inflammatory molecules.[7]

Some evidence also suggests that **bufexamac** may act as a specific inhibitor of class IIB histone deacetylases (HDAC6 and HDAC10).[3][8] HDACs are involved in the regulation of gene expression, and their inhibition can have anti-inflammatory effects.[2] However, the clinical significance of this secondary mechanism in the context of topical application remains less characterized.

### **Pharmacokinetics**

Following topical application, **bufexamac** is absorbed into the epidermis and dermis, where it exerts its local anti-inflammatory effects.[4] Systemic absorption is generally minimal, which was considered an advantage over orally administered NSAIDs.[1][4]

## **Historical Clinical Applications and Efficacy**

Topical **bufexamac** was primarily used for a range of inflammatory dermatoses. Clinical trials conducted in the 1970s and 1980s evaluated its efficacy, often in comparison to topical corticosteroids and placebo.

### **Quantitative Data from Clinical Trials**

The following tables summarize the quantitative data from key historical clinical trials. It is important to note that these studies were conducted several decades ago and may not adhere to current standards of clinical trial design and reporting.[9]

Table 1: Double-Blind Multicentre Trial of **Bufexamac** Cream in Various Dermatoses (Christiansen et al., 1977)[10][11]



| Treatment Group                 | Number of Patients<br>(Initial) | Number of Patients<br>(4 weeks) | Efficacy Assessment (Investigator's Global Assessment)         |
|---------------------------------|---------------------------------|---------------------------------|----------------------------------------------------------------|
| Bufexamac                       | Not specified in abstract       | Not specified in abstract       | No statistically significant difference compared to placebo.   |
| 0.1% Triamcinolone<br>Acetonide | Not specified in abstract       | Not specified in abstract       | Significantly better than bufexamac.                           |
| 1% Hydrocortisone               | Not specified in abstract       | Not specified in abstract       | Significantly better than bufexamac.                           |
| Placebo                         | Not specified in abstract       | Not specified in abstract       | No statistically significant difference compared to bufexamac. |

Table 2: Double-Blind Trial of **Bufexamac** vs. Betamethasone Valerate in Contact Dermatitis (Wolf-Jürgensen, 1979)[12]

| Treatment Group                      | Number of Patients | Efficacy Assessment<br>(Improvement in skin<br>condition)                               |
|--------------------------------------|--------------------|-----------------------------------------------------------------------------------------|
| 5% Bufexamac Cream                   | 24                 | Equally effective as betamethasone valerate in the majority of patients.                |
| 0.1% Betamethasone Valerate<br>Cream | 24                 | Appeared somewhat better than bufexamac in younger patients, particularly for pruritus. |
| Placebo Cream                        | 24                 | Not specified in abstract.                                                              |



### **Experimental Protocols**

Detailed experimental protocols from the original publications are not readily available. The following methodologies are reconstructed based on the published abstracts and general knowledge of dermatological clinical trial designs of that era.

## Protocol for a Double-Blind, Placebo-Controlled, Multicenter Trial

- Objective: To compare the efficacy of bufexamac cream with placebo and active comparators (corticosteroids) in patients with inflammatory dermatoses.
- Study Design: A multicenter, randomized, double-blind, parallel-group study.
- Patient Population: Patients with a clinical diagnosis of atopic dermatitis, allergic contact dermatitis, non-allergic contact dermatitis, or seborrheic dermatitis.[10][11]
- Interventions:
  - Test product: Bufexamac cream (concentration not specified in abstract).
  - Active comparators: 0.1% triamcinolone acetonide cream and 1% hydrocortisone cream.
     [10][11]
  - Placebo: Cream base without the active pharmaceutical ingredient.
- Methodology:
  - Patients were randomly assigned to one of the four treatment groups.
  - The assigned cream was applied to the affected skin areas two to three times daily for a period of four weeks.[1]
  - Efficacy was assessed at baseline, 2 weeks, and 4 weeks.
  - Assessment parameters likely included:
    - Investigator's Global Assessment (IGA) of disease severity.



- Scoring of individual signs and symptoms of dermatitis (e.g., erythema, induration, lichenification, crusts, scaling, and pruritus).[12]
- Statistical Analysis: Statistical tests would have been used to compare the treatment effects between the groups.

## Protocol for Patch Testing to Assess Allergic Contact Dermatitis

- Objective: To identify individuals with allergic contact dermatitis to **bufexamac**.
- Methodology:
  - Preparation of Allergens: Bufexamac was typically tested at a concentration of 5% in petrolatum.[13][14]
  - Application: The allergen was applied to small chambers (e.g., Finn Chambers®) which were then affixed to the patient's upper back.[7]
  - Occlusion: The patches were left in place for 48 hours, during which time the patient was advised to avoid getting their back wet.[11]
  - Reading: The patches were removed at 48 hours, and an initial reading was performed. A
    final reading was typically conducted at 72 or 96 hours.[7]
  - Interpretation of Results: Reactions were graded based on the presence and severity of erythema, infiltration, papules, and vesicles.

# Signaling Pathways and Experimental Workflows Cyclooxygenase (COX) Inhibition Pathway

**Bufexamac**'s primary anti-inflammatory effect is mediated through the inhibition of the COX pathway.





Click to download full resolution via product page

Caption: Bufexamac inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

### Putative Histone Deacetylase (HDAC) Inhibition Pathway

**Bufexamac** has been identified as an inhibitor of HDAC6 and HDAC10, which may contribute to its anti-inflammatory effects.



Click to download full resolution via product page



Caption: Bufexamac may inhibit HDAC6/10, leading to anti-inflammatory effects.

# **Experimental Workflow for Clinical Trial Efficacy Assessment**

The following diagram illustrates a typical workflow for assessing the efficacy of a topical drug in a clinical trial.





Click to download full resolution via product page

Caption: Workflow for a randomized controlled trial of topical **bufexamac**.



### Safety and Reasons for Market Withdrawal

The primary reason for the withdrawal of **bufexamac** from many markets was its high rate of inducing allergic contact dermatitis.[3][5][13] This adverse effect could be severe and was often difficult to distinguish from the underlying condition being treated, leading to delayed diagnosis and continued application of the sensitizing agent.[3]

Studies involving patch testing revealed a significant prevalence of sensitization to **bufexamac** in patients with eczema.[14] In one study of 451 patients who were patch tested, 19 showed positive reactions to **bufexamac**, with the reaction being deemed relevant to their presenting dermatitis in 13 of those cases.[13] The European Medicines Agency (EMA) recommended the withdrawal of marketing authorizations for **bufexamac**-containing medicines in 2010 due to the unfavorable risk-benefit balance.[6]

### Conclusion

Topical **bufexamac** was a non-steroidal anti-inflammatory drug with a history of use in various dermatological conditions. Its mechanism of action primarily involved the inhibition of cyclooxygenase enzymes. While some early clinical trials suggested a degree of efficacy, these studies often lacked the rigor of modern clinical research.[9] Ultimately, the significant risk of allergic contact dermatitis, coupled with limited evidence of superior efficacy over existing treatments, led to the discontinuation of **bufexamac** in many countries. This historical case serves as an important reminder of the critical need for thorough safety and efficacy evaluation in the development of topical dermatological drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Targeted inhibition of histone deacetylase 6 in inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]



- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney -PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Overexpression of HDAC6 induces pro-inflammatory responses by regulating ROS-MAPK-NF-κB/AP-1 signaling pathways in macrophages PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [frontiersin.org]
- 7. The Role of Patch Testing in Evaluating Delayed Hypersensitivity Reactions to Medications PMC [pmc.ncbi.nlm.nih.gov]
- 8. A NOVEL ROLE FOR HISTONE DEACETYLASE 6 (HDAC6) IN THE REGULATION OF THE TOLEROGENIC STAT3/IL-10 PATHWAY IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. skinhealthinstitute.org.au [skinhealthinstitute.org.au]
- 10. researchgate.net [researchgate.net]
- 11. stanfordhealthcare.org [stanfordhealthcare.org]
- 12. Cyclooxygenases: structural and functional insights PMC [pmc.ncbi.nlm.nih.gov]
- 13. dermnetnz.org [dermnetnz.org]
- 14. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- To cite this document: BenchChem. [Topical Bufexamac: A Historical and Technical Review of its Clinical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668035#historical-clinical-applications-of-topical-bufexamac]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com